molecular formula C14H21ClN4O2 B7897985 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897985
M. Wt: 312.79 g/mol
InChI Key: CEOVRKUFTYYUTQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(12-16-7-11(15)8-17-12)5-6-19(10)13(20)21-14(2,3)4/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOVRKUFTYYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves direct displacement of a chlorine atom on 2,5-dichloropyrimidine by the secondary amine of tert-butyl 2-methylpiperazine-1-carboxylate. The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base (K₂CO₃, DIEA) at 80–120°C.

Example Procedure:

  • Combine 2,5-dichloropyrimidine (1.0 equiv), tert-butyl 2-methylpiperazine-1-carboxylate (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

  • Heat at 100°C for 12–24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc).

Yield: 65–75%
Purity: >95% (HPLC)

Challenges and Optimization

  • Regioselectivity: The 2-position of pyrimidine is more reactive than the 5-position due to electronic effects. Excess pyrimidine (1.5–2.0 equiv) ensures complete consumption of the piperazine derivative.

  • Side Reactions: Over-alkylation is minimized by using Boc protection on piperazine.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

Catalytic System and Conditions

This method employs Pd(OAc)₂/Xantphos or Pd₂(dba)₃/BINAP to couple 2-chloro-5-substituted pyrimidines with tert-butyl 2-methylpiperazine-1-carboxylate. The reaction proceeds in toluene or dioxane at 80–100°C.

Example Procedure:

  • Mix 2-chloro-5-iodopyrimidine (1.0 equiv), tert-butyl 2-methylpiperazine-1-carboxylate (1.1 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in dioxane.

  • Heat at 90°C under nitrogen for 6–8 hours.

  • Filter through Celite, concentrate, and recrystallize from ethanol.

Yield: 80–85%
Purity: >98% (LC-MS)

Advantages Over Substitution

  • Higher Regiocontrol: Pd catalysts selectively activate the 2-position of pyrimidine, avoiding 5-position reactivity.

  • Milder Conditions: Reactions complete faster (6–8 hours vs. 12–24 hours).

Stepwise Protection-Deprotection Strategy

Synthetic Route

  • Piperazine Protection: React 2-methylpiperazine with di-tert-butyl dicarbonate to form tert-butyl 2-methylpiperazine-1-carboxylate.

  • Coupling: Perform nucleophilic substitution or Pd-catalyzed amination as above.

  • Final Deprotection (if needed): Treat with TFA in DCM to remove Boc groups.

Critical Data:

StepReagentsTemperatureYield
Boc ProtectionBoc₂O, Et₃N, THF0°C → RT90–95%
CouplingPd(OAc)₂, Xantphos, Cs₂CO₃90°C80–85%

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionPd-Catalyzed Amination
Cost Low (no catalysts)High (Pd ligands)
Reaction Time 12–24 hours6–8 hours
Regioselectivity ModerateHigh
Scalability Suitable for bulkLimited by catalyst

Recent Advancements and Patents

  • Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields (80%).

  • Flow Chemistry: Continuous-flow systems improve safety and reproducibility for Pd-catalyzed routes .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2} and a molecular weight of approximately 288.8 g/mol. Its structure consists of a piperazine ring substituted with a chloro-pyrimidine moiety, which is crucial for its biological activity.

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of piperazine compounds, including this particular ester, exhibit cytotoxic properties against various cancer cell lines. The chloro-pyrimidine component is believed to enhance the interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties :
    • Studies have shown that similar compounds can possess antimicrobial effects, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the chloro group is often associated with increased bioactivity against pathogens.
  • Neuropharmacological Effects :
    • Compounds with piperazine structures are frequently investigated for their effects on the central nervous system. This compound may exhibit anxiolytic or antidepressant properties, as noted in preliminary studies involving piperazine derivatives.

Biological Studies

The compound has been utilized in various biological assays to evaluate its pharmacological potential:

  • In vitro Assays : These include cell viability tests against cancer cell lines such as HeLa and MCF-7, where the compound's effectiveness in inhibiting cell growth is measured.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that the compound may interfere with specific signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester. They tested these compounds against multiple cancer cell lines, finding that certain modifications enhanced their potency significantly compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A study conducted by Pharmaceutical Research evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for antibiotic development.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityEffective against various cancer cell lines; potential for drug developmentJournal of Medicinal Chemistry
Antimicrobial PropertiesExhibits activity against bacteria; potential antibiotic candidatePharmaceutical Research
Neuropharmacological EffectsInvestigated for anxiolytic and antidepressant propertiesNeuroscience Letters

Mechanism of Action

The mechanism by which 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and derivatives involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
  • Molecular Formula : C₁₄H₂₁ClN₄O₂
  • Molecular Weight : 312.798 g/mol .
  • Key Features : A piperazine derivative with a tert-butyl ester protecting group and a 5-chloropyrimidin-2-yl substituent. It serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis .

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Compound Name Substituent Position & Type Molecular Weight (g/mol) Key Differences & Applications
This compound (Target) 5-Cl, pyrimidin-2-yl 312.80 Baseline for comparison; used in coupling reactions .
4-(5-Bromo-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester 5-Br, pyrimidin-2-yl ~357.25 (estimated) Bromo analog; enhanced reactivity in cross-coupling due to better leaving-group ability .
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SMe, pyrimidin-4-yl 358.89 Thioether substituent increases hydrophobicity; potential for altered pharmacokinetics.
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 4-Cl, 5-Me, pyrimidin-2-yl ~326.84 (estimated) Methyl group introduces steric hindrance, potentially reducing metabolic oxidation .

Functional Group Modifications on the Piperazine Core

Compound Name Functional Group Variation Molecular Weight (g/mol) Key Differences & Applications
4-(3-Carboxy-pyridin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester Carboxy-pyridinyl substituent ~365.37 (estimated) Enhanced solubility due to carboxylic acid; used in prodrug strategies .
4-[6-(7-Cyclopentyl-6-dimethylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-2-methyl-piperazine-1-carboxylic acid tert-butyl ester Complex heterocyclic extension 549.50 Demonstrates utility in synthesizing kinase inhibitors; tert-butyl ester aids in stepwise functionalization .
tert-Butyl 4-(5-(N-methoxy-N-methylcarbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate N-methoxy-N-methylcarbamoyl group 393.43 (estimated) Carbamoyl group introduces hydrogen-bonding potential for target binding .

Key Research Findings

Synthetic Flexibility : The tert-butyl ester group is retained in >90% of intermediates during multi-step syntheses, underscoring its stability under diverse reaction conditions (e.g., Pd-catalyzed couplings) .

Biological Relevance : Chloro and bromo derivatives are frequently employed in kinase inhibitor development. For example, 4-(5-Bromo-pyrimidin-2-yl) derivatives show IC₅₀ values <10 nM in JAK2 inhibition assays, whereas chloro analogs exhibit moderate activity (IC₅₀ ~50 nM) .

Thermodynamic Stability : Differential scanning calorimetry (DSC) studies reveal that chloro derivatives have higher melting points (~150°C) compared to bromo analogs (~135°C), correlating with crystallinity .

Biological Activity

4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-18-5) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2}, and it features a pyrimidine ring substituted with chlorine, which is known to influence biological activity. The tert-butyl ester group contributes to the lipophilicity of the compound, potentially enhancing its absorption and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine derivatives exhibit various biological activities, including antimicrobial, antiprotozoal, and anticancer properties.

Antimicrobial Activity

A study published in Scientific Reports highlighted that certain pyrimidine derivatives showed significant activity against Mycobacterium tuberculosis. The compound's structure suggests it may inhibit bacterial growth through interference with specific metabolic pathways or enzyme functions .

Antiprotozoal Activity

Research has also identified related compounds that demonstrate efficacy against malaria parasites. For instance, modifications in the piperazine structure have been linked to improved potency against Plasmodium falciparum, indicating that similar modifications in 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine could yield promising results .

The mechanisms by which 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine exerts its effects are not fully elucidated; however, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors for enzymes critical in pathogen metabolism.
  • Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis or cellular signaling pathways, leading to reduced viability of target organisms.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundActivityIC50/EC50 Value
Kato et al. (2022)Pyrimidine DerivativeAntimalarial17 nM against PfCDPK1
Recent Research (2023)Modified PiperazineAntitubercularIC20 > 40 µM
Comparative Study (2024)Various AnaloguesCytotoxicityEC50 values ranging from 0.064 µM to 0.577 µM

These studies suggest that structural modifications can significantly impact biological activity, emphasizing the importance of further research into this compound's potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a tert-butyl piperazine derivative and a halogenated pyrimidine. For example, tert-butyl 2-methylpiperazine-1-carboxylate can react with 5-chloro-2-chloropyrimidine in 1,4-dioxane under reflux with potassium carbonate as a base. Yields may vary (78–88.7%) depending on reaction time, temperature, and stoichiometry of reagents (e.g., 1.5–12 hours at 110°C) . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended. Note that introducing the 2-methyl group on the piperazine ring may require prior functionalization of the piperazine precursor.

Q. How can the structure and purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • LC-MS : To confirm molecular weight (e.g., expected [M+H]+ for C14H21ClN4O2: 313.1) and detect impurities.
  • NMR : ¹H and ¹³C NMR to verify regiochemistry (e.g., pyrimidine proton signals at δ 8.3–8.8 ppm, tert-butyl singlet at δ 1.4 ppm) .
  • HPLC : For purity assessment (e.g., >99% purity with retention time ~4.9–5.2 minutes under specific conditions) .
  • X-ray crystallography : To resolve stereochemical uncertainties, though the compound lacks defined stereocenters .

Advanced Research Questions

Q. How does the chloro substituent on the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-chloro group on pyrimidine is a strategic site for functionalization. For example:

  • Suzuki-Miyaura coupling : Replace the chloro group with aryl/heteroaryl boronic esters using Pd catalysts (e.g., Pd(PPh3)4) in aqueous Na2CO3 at 60–100°C .
  • Buchwald-Hartwig amination : Introduce amines via Pd/XPhos systems.
  • Key considerations : Electronic effects (chloro as a weak deactivator) and steric hindrance from the adjacent tert-butyl group may require optimized ligands (e.g., XPhos) or elevated temperatures.

Q. What strategies mitigate byproduct formation during SNAr reactions involving tert-butyl piperazine derivatives?

  • Methodological Answer : Common byproducts include di-substituted pyrimidines or hydrolysis products. Mitigation approaches:

  • Stoichiometric control : Use a 1.5:1 molar ratio of tert-butyl piperazine to chloro-pyrimidine to favor mono-substitution .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance SNAr reactivity over hydrolysis.
  • Temperature modulation : Lower temperatures (e.g., 80°C) reduce side reactions but may prolong reaction times.

Q. How can computational methods predict regioselectivity in substitution reactions of this compound?

  • Methodological Answer :

  • DFT calculations : Model transition states to evaluate energy barriers for substitution at the 5-chloro vs. 2-chloro positions.
  • Molecular docking : Predict steric clashes between the tert-butyl group and incoming nucleophiles.
  • Hammett parameters : Assess electronic effects of substituents on pyrimidine reactivity.

Q. What are the challenges in analyzing stereochemical outcomes of derivatives, given the compound's lack of defined stereocenters?

  • Methodological Answer : While the parent compound has no stereocenters, derivatives (e.g., chiral piperazine analogs) require:

  • Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB.
  • Circular dichroism (CD) : For absolute configuration determination.
  • Dynamic NMR : To study conformational flexibility of the piperazine ring .

Data Contradiction and Optimization

Q. How can conflicting yield reports (e.g., 78% vs. 88.7%) for similar syntheses be reconciled?

  • Methodological Answer : Variability arises from:

  • Reaction time : Longer durations (12 hours vs. 1.5 hours) may improve conversion but risk decomposition.
  • Base strength : K2CO3 vs. Cs2CO3 can alter reaction kinetics.
  • Workup protocols : Extraction efficiency (e.g., EtOAc vs. diethyl ether) impacts isolated yields. Systematic optimization via Design of Experiments (DoE) is recommended.

Tables for Key Data

Synthetic Optimization Parameters
Reaction Time
--------------
12 h
1.5 h
4 h
Analytical Benchmarks
Technique
--------------
LC-MS
¹H NMR
HPLC Purity

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